![molecular formula C22H13ClFN3O2 B11452560 N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B11452560.png)
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
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Overview
Description
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core using 2-aminophenol and aldehydes under reflux conditions . The intermediate product is then subjected to further reactions, including chlorination and cyano group introduction, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance yield and efficiency . The process is optimized to ensure high purity and consistency, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and cyano positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
- **N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N’-[(2-chlorophenoxy)acetyl]thiourea
Uniqueness
Compared to similar compounds, N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H13ClFN3O2 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C22H13ClFN3O2/c1-12-2-7-19-20(8-12)29-22(27-19)16-10-14(4-6-17(16)23)26-21(28)15-5-3-13(11-25)9-18(15)24/h2-10H,1H3,(H,26,28) |
InChI Key |
SMRPZNBVWNFBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
Origin of Product |
United States |
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